Reduced Behavioral Teratogenicity: Mephenytoin vs. Phenytoin in a Preclinical Model
In a direct comparative study assessing behavioral teratogenicity in rats, mephenytoin (MPH) demonstrated significantly lower potential for causing developmental neurotoxicity compared to phenytoin (PHT) [1]. The study established a clear ordinal ranking of teratogenic potential: PHT >> MPH > ETH ≅ HYD ≅ CON, where PHT was much greater than mephenytoin, which was in turn greater than ethotoin (ETH), hydantoin (HYD), and controls (CON) [1].
| Evidence Dimension | Behavioral Teratogenic Potential |
|---|---|
| Target Compound Data | Ranked as 'much less' than phenytoin (PHT >> MPH) [1]. |
| Comparator Or Baseline | Phenytoin (PHT) - ranked as having the highest teratogenic potential [1]. |
| Quantified Difference | Ordinal ranking: PHT much greater than MPH greater than ETH congruent to HYD congruent to CON [1]. |
| Conditions | In vivo rat model of prenatal exposure and postnatal behavioral assessment [1]. |
Why This Matters
For research in developmental neurotoxicity, mephenytoin provides a control compound with lower teratogenic liability than phenytoin, enabling better discrimination of drug-specific effects.
- [1] Minck DR, Acuff-Smith KD, Vorhees CV. Comparison of the behavioral teratogenic potential of phenytoin, mephenytoin, ethotoin, and hydantoin in rats. Teratology. 1991 Apr;43(4):279-93. doi: 10.1002/tera.1420430402. PMID: 2048037. View Source
